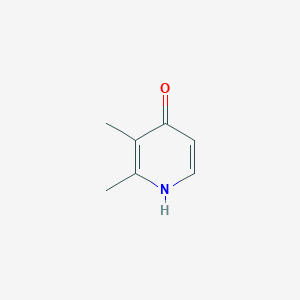

2,3-Dimethylpyridin-4-OL

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethylpyridin-4-OL can be achieved through various methods. One common approach involves the reaction of 2,3-dimethylpyridine with an oxidizing agent to introduce the hydroxyl group at the 4-position . Another method includes the use of Grignard reagents to add the necessary functional groups to the pyridine ring .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity .

Análisis De Reacciones Químicas

Types of Reactions: 2,3-Dimethylpyridin-4-OL undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the hydroxyl group to other functional groups.

Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring are replaced by other groups.

Common Reagents and Conditions:

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Catalysts: Palladium or nickel catalysts are often used in substitution reactions.

Major Products Formed:

Pyridine N-oxides: Formed through oxidation reactions.

Substituted Pyridines: Formed through substitution reactions.

Aplicaciones Científicas De Investigación

Chemistry

2,3-Dimethylpyridin-4-OL serves as an essential building block for synthesizing novel pyridine-based derivatives. It is utilized in various chemical reactions, including:

- Suzuki Cross-Coupling Reactions : This compound can participate in cross-coupling reactions to form biaryl compounds, which are significant in pharmaceuticals and materials science.

- Click Chemistry : It acts as a precursor for synthesizing triazoles through azide-alkyne cycloadditions, facilitating the development of complex molecular architectures .

Biology

The biological activities of this compound have been explored extensively:

- Bioactive Compound : The compound exhibits diverse biological activities, making it a candidate for therapeutic applications. Its interactions with various enzymes and proteins suggest potential roles in modulating biochemical pathways.

- Enzyme Inhibition : Research indicates that derivatives of this compound may inhibit enzymes such as tyrosinase, which is involved in melanin production. This property could be harnessed for treating hyperpigmentation disorders .

Medicine

In medicinal chemistry, this compound is investigated for its potential applications:

- Pharmaceutical Intermediates : It serves as an intermediate in synthesizing various pharmaceuticals, including proton pump inhibitors (PPIs) like omeprazole. These inhibitors are crucial for managing gastric acid-related disorders .

- Drug Development : Studies are ongoing to explore its pharmacokinetic properties and therapeutic potential, particularly as a bioactive compound that could lead to new drug formulations .

Industry

The industrial applications of this compound include:

- Production of Specialty Chemicals : It is utilized in creating specialty chemicals and materials with specific properties, contributing to advancements in industrial processes.

- Antioxidant Properties : Some studies suggest that derivatives of this compound may exhibit antioxidant activities, which could be beneficial in developing food preservatives or health supplements .

Case Study 1: Synthesis of Proton Pump Inhibitors

Research has documented the synthesis of proton pump inhibitors using this compound as an intermediate. The mechanism involves inhibiting the H+/K+ ATPase enzyme in the stomach lining, effectively reducing gastric acid production. This application is vital for treating conditions like gastroesophageal reflux disease (GERD) and peptic ulcers .

Case Study 2: Enzyme Inhibition Studies

Investigations into the enzyme inhibition capabilities of this compound derivatives have shown significant activity against tyrosinase. This finding opens avenues for developing treatments for skin disorders related to melanin production abnormalities .

Mecanismo De Acción

The mechanism of action of 2,3-Dimethylpyridin-4-OL involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways within cells . The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

2,3-Dimethylpyridine: Similar structure but lacks the hydroxyl group at the 4-position.

4-Hydroxypyridine: Similar functional group but different substitution pattern on the pyridine ring.

Uniqueness: 2,3-Dimethylpyridin-4-OL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyridine derivatives .

Actividad Biológica

2,3-Dimethylpyridin-4-OL is a pyridine derivative characterized by two methyl groups at the 2nd and 3rd positions and a hydroxyl group at the 4th position of the pyridine ring. This compound has garnered interest due to its diverse biological activities and potential applications in medicinal chemistry.

- Molecular Formula : C_8H_10N_2O

- Molecular Weight : 138.17 g/mol

- Structure : The presence of the hydroxyl group enhances its reactivity and solubility, making it suitable for various chemical reactions and biological applications.

This compound exhibits its biological effects primarily through its nucleophilic properties , which allow it to interact with various enzymes and proteins. The compound can influence several biochemical pathways, potentially affecting cell signaling, gene expression, and cellular metabolism.

Biochemical Pathways

- Enzyme Interaction : The compound may act as an inhibitor or activator of specific enzymes, leading to altered metabolic pathways.

- Cell Signaling : It can modulate signaling pathways that are crucial for cellular responses to environmental stimuli.

Biological Activities

Research indicates that this compound possesses several pharmacological properties:

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, thereby protecting cells from oxidative stress.

- Anti-inflammatory Effects : Preliminary studies suggest that it may reduce the expression of pro-inflammatory markers such as iNOS and COX-2 .

- Antimicrobial Properties : Some studies have indicated activity against various pathogens, suggesting potential applications in treating infections.

Case Studies and Research Findings

Recent investigations into the biological activity of this compound have highlighted its therapeutic potential:

- Study on Antioxidant Activity : A study demonstrated that derivatives of pyridine compounds, including this compound, exhibited significant antioxidant activity compared to standard antioxidants .

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| This compound | 45 | Antioxidant |

| Standard Antioxidant (Trolox) | 30 | Antioxidant |

- Anti-inflammatory Study : In vitro studies showed that treatment with this compound resulted in a noticeable decrease in inflammatory cytokines in activated macrophages .

Synthesis and Applications

The synthesis of this compound can be achieved through various organic reactions including:

- Suzuki Coupling Reactions : Used for creating complex pyridine derivatives.

- Nucleophilic Substitution Reactions : Allow for modifications at the pyridine ring.

This compound is not only valuable in medicinal chemistry but also finds applications in industrial processes due to its unique chemical properties.

Propiedades

IUPAC Name |

2,3-dimethyl-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-5-6(2)8-4-3-7(5)9/h3-4H,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTURTHBRTGJYRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC=CC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00617137 | |

| Record name | 2,3-Dimethylpyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00617137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89776-31-8 | |

| Record name | 2,3-Dimethylpyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00617137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.